Introduction: A Molecule of Symmetrical Reactivity and Structural Rigidity
Introduction: A Molecule of Symmetrical Reactivity and Structural Rigidity
An In-Depth Technical Guide to Bicyclononadiene Diepoxide
Bicyclononadiene diepoxide (CAS No. 2886-89-7) is a unique aliphatic epoxy compound characterized by a saturated, bicyclic structure containing two epoxide (oxirane) rings.[1][2] Its formal chemical name is octahydro-1aH-indeno[1,2-b:5,6-b']bis(oxirene), and it is also referred to as THI-DE (tetrahydroindene diepoxide).[1][2] Unlike many other diepoxides, a defining feature of this molecule is the equivalent reactivity of its two oxirane rings.[3] This symmetrical reactivity, combined with the inherent rigidity of its fused-ring system, makes it a highly valuable monomer and cross-linking agent for the synthesis of advanced polymer systems. The resulting cured materials exhibit exceptional thermal stability, high rigidity, and excellent resistance to weathering and UV degradation.[2]
While its primary applications lie in materials science, the structural motifs and chemical functionalities of bicyclononadiene diepoxide present intriguing possibilities for researchers in drug development and chemical biology as a rigid scaffold or a specialized cross-linking tool. This guide provides a comprehensive technical overview of its synthesis, reactivity, mechanisms, and applications for a scientific audience.
dot graph { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [style=bold, color="#5F6368"];
// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"];
// Positioning nodes (example values, requires tweaking) C1 [pos="0,1.2!"]; C2 [pos="-0.8,0.6!"]; C3 [pos="-0.8,-0.6!"]; C4 [pos="0,-1.2!"]; C5 [pos="0.8,-0.6!"]; C6 [pos="0.8,0.6!"]; C7 [pos="1.6,0!"]; C8 [pos="-1.6,0!"]; C9 [pos="-2.4,0!"]; // Placeholder, part of the other ring
// Fused ring structure C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C2 -- C8; // Simplified representation of the second ring
// Epoxide rings O1 -- C1; O1 -- C2; O2 -- C4; O2 -- C5;
// Implicit hydrogens are not drawn for clarity } caption { label="Chemical Structure of Bicyclononadiene Diepoxide"; fontsize=10; fontname="Arial"; }
Caption: A 2D representation of Bicyclononadiene diepoxide's fused ring structure.
Core Physicochemical Properties
The distinct physical and chemical properties of Bicyclononadiene diepoxide are summarized below. Its low viscosity is particularly advantageous for its use as a reactive diluent in epoxy resin formulations, allowing for easier processing and handling before curing.[2]
| Property | Value | Reference |
| CAS Number | 2886-89-7 | [1][2] |
| Molecular Formula | C₉H₁₂O₂ | [1] |
| Molecular Weight | 152.19 g/mol | [1] |
| Synonyms | THI-DE (mixture of isomers), 1,2:5,6-Diepoxyhexahydroindane | [1][2] |
| Boiling Point | 97-100 °C at 7 mm Hg; 234.66 °C (Predicted) | [2][3] |
| Density | ~1.15 g/cm³ | [3] |
| Refractive Index | ~1.4980 | [3] |
| Viscosity (at 25°C) | 10–30 mPa·s | [2] |
| Epoxy Equivalent Weight | 70–100 g/eq | [2] |
| Purity | ≥98% (Commercial Grade) | [1] |
| Topological Polar Surface Area | 25.06 Ų | [1] |
Synthesis and Reaction Mechanism
The synthesis of Bicyclononadiene diepoxide is a robust, two-step process that leverages classic reactions in organic chemistry. The choice of this pathway is dictated by the need to create the specific bicyclic olefin precursor required for epoxidation.
Step 1: Diels-Alder Cycloaddition
The carbon skeleton is constructed via a Diels-Alder reaction between 1,3-butadiene (the diene) and cyclopentadiene (the dienophile).[3] This [4+2] cycloaddition is typically performed under thermal conditions, often at temperatures between 150 to 300 °C and pressures of 2 to 75 atmospheres, to favor the formation of the codimer, bicyclo(4,3,0)-2,6-nonadiene.[3]
-
Causality of Experimental Choice: The Diels-Alder reaction is an ideal choice for this synthesis due to its high efficiency and stereospecificity in forming six-membered rings. The thermal conditions are necessary to overcome the activation energy of the reaction and also to crack the dicyclopentadiene dimer, which is the common commercial form of cyclopentadiene, back into its reactive monomeric form in situ.[4][5] High pressure helps to maintain the low-boiling-point butadiene in the reaction mixture.[6]
Step 2: Epoxidation
The resulting bicyclononadiene is then epoxidized to form the final product. This is achieved by treating the diene with an organic peracid, most commonly peracetic acid.[3][6] Anhydrous sodium acetate is often added to the reaction mixture to buffer the acetic acid byproduct generated during the reaction, preventing acid-catalyzed ring-opening of the newly formed epoxides.
-
Causality of Experimental Choice: Peracids are highly effective reagents for the epoxidation of alkenes. The reaction proceeds through the "Prilezhaev reaction," where an oxygen atom is transferred from the peracid to the double bond in a concerted mechanism. This method is preferred for its high yields and relatively clean reaction profile. The two olefinic bonds in the precursor have similar reactivity, leading to the formation of the diepoxide.
Caption: Workflow for the synthesis of Bicyclononadiene diepoxide.
Reactivity and Cross-Linking Mechanism
The utility of Bicyclononadiene diepoxide in polymer science stems directly from the reactivity of its two epoxide rings. In the presence of a curing agent (hardener), such as a polyamine or an acid anhydride, these rings undergo nucleophilic ring-opening reactions.
The key advantage of Bicyclononadiene diepoxide is the equal reactivity of both oxirane rings .[3] This is in contrast to other diepoxides like that of dicyclopentadiene, where the rings have unequal reactivity.[3] Symmetrical reactivity ensures a more uniform and predictable cross-linking process, leading to a homogenous polymer network.
When a nucleophile (e.g., the nitrogen atom of an amine) attacks one of the electrophilic carbons of an epoxide ring, the ring opens, forming a covalent bond and a hydroxyl group. Since the molecule has two such rings, and the curing agent typically has multiple reactive sites, a dense, three-dimensional network is formed. The rigidity of the bicyclononane core is translated into the final polymer, contributing to its high glass transition temperature (Tg) and mechanical strength.
// Nodes Diepoxide1 [label="Bicyclononadiene\nDiepoxide (Monomer)", shape=box, style="filled,rounded", fillcolor="#F1F3F4"]; Amine [label="Curing Agent\n(e.g., Diamine)", shape=box, style="filled,rounded", fillcolor="#F1F3F4"]; Diepoxide2 [label="Bicyclononadiene\nDiepoxide (Monomer)", shape=box, style="filled,rounded", fillcolor="#F1F3F4"];
Structure [label=<
R-NH--CH₂-CH(OH)-[Monomer Core]-CH(OH)-CH₂--NH-R | NH | CH₂ | CH(OH) | [Monomer Core]
Rigid, Cross-linked Polymer Network
];
// Edges {Diepoxide1, Amine, Diepoxide2} -> Structure [label="Curing Process\n(Ring-Opening Polymerization)"]; }
Caption: Simplified schematic of the cross-linking process.
Applications and Future Potential
Advanced Materials and Polymer Chemistry
The primary and well-established application of Bicyclononadiene diepoxide is in materials science.[1]
-
Epoxy Active Diluent: Due to its very low viscosity, it is an excellent reactive diluent for other, more viscous epoxy resins. It reduces the viscosity of the formulation for easier application without compromising the final properties, as it becomes part of the polymer backbone.[2]
-
Monomer for High-Performance Resins: When used as the primary monomer, it produces cured materials with a suite of desirable characteristics:
-
High Thermal Resistance: The high cross-linking density and rigid aliphatic structure result in a high glass transition temperature.[2]
-
Weather and UV Resistance: The absence of ester bonds and aromatic rings, which are susceptible to UV degradation, imparts excellent weatherability.[2]
-
Low Water Absorption & Good Electrical Insulation: Its hydrophobic, hydrocarbon-based structure leads to low moisture uptake and superior electrical insulating properties.[2]
-
These properties make it suitable for applications in protective coatings, adhesives for high-temperature use, and as a matrix for advanced composites.[7]
Potential Applications in Drug Development and Life Sciences
While not a conventional pharmaceutical ingredient, the unique structure of Bicyclononadiene diepoxide suggests several potential applications for researchers in drug discovery and chemical biology.
-
Bioconjugation and Cross-Linking: Diepoxides are known to be effective cross-linking agents for biological macromolecules. For example, diepoxides of varying chain lengths can form interstrand cross-links in DNA, often at specific sequences, which is a mechanism of action for some cytotoxic agents.[8]
-
Field Insight: The defined stereochemistry and rigid conformation of Bicyclononadiene diepoxide could make it a valuable tool in structural biology. It could be used to "lock" proteins into specific conformations or to map interfaces in protein-protein or protein-nucleic acid complexes. Its relatively small size would introduce minimal structural perturbation compared to larger, more flexible cross-linkers.
-
-
Scaffold for Medicinal Chemistry: There is a significant trend in modern drug discovery to move away from "flat" aromatic molecules towards more three-dimensional structures to improve selectivity and pharmacological properties.[9] Bicyclic scaffolds are a key component of this "escape from flatland."
-
Field Insight: The rigid bicyclo[4.3.0]nonane core of this molecule could serve as an excellent starting point for the synthesis of novel therapeutic agents. The epoxide handles provide perfect anchor points for introducing diverse functionalities through ring-opening with various nucleophiles (amines, thiols, etc.), enabling the rapid generation of a library of complex, 3D molecules for screening against biological targets.
-
-
Toxicological Research Tool: Reactive epoxides are often metabolites of xenobiotics and can be highly toxic. Butadiene diepoxide (BDE) and 4-vinylcyclohexene diepoxide (VCD) are well-studied ovotoxicants used to create animal models of ovarian failure and to investigate cellular signaling pathways related to apoptosis and cell survival.[10][11]
-
Field Insight: The biological activity of Bicyclononadiene diepoxide is uncharacterized. Given the known reactivity of epoxides, it could be investigated as a novel probe to study cellular responses to alkylating agents. Its rigid structure may confer a unique target specificity compared to more flexible diepoxides, potentially revealing new insights into toxicological or therapeutic pathways.
-
Experimental Protocols
Protocol 1: Synthesis of Bicyclononadiene Diepoxide
This protocol is adapted from the methodology described in patent literature.[3] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Bicyclo(4,3,0)-2,6-nonadiene
-
Benzene (or a safer alternative like toluene)
-
40% Peracetic acid in acetic acid
-
Anhydrous sodium acetate
-
2% Aqueous sodium hydroxide solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, combine 350 g of benzene and 60 g of bicyclononadiene.
-
Reagent Preparation: In a separate beaker, carefully mix 194 g of 40% peracetic acid with 10 g of anhydrous sodium acetate.
-
Epoxidation: Add the peracetic acid/sodium acetate mixture dropwise to the stirred solution of bicyclononadiene in benzene over 1-2 hours. The reaction is exothermic; maintain the temperature between 25-40 °C using a water bath if necessary.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for an additional 4-6 hours. Monitor the reaction progress by TLC or GC to confirm the consumption of the starting diene.
-
Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. The mixture will separate into two phases. Remove and discard the lower aqueous phase.
-
Workup - Washing: Wash the upper organic (benzene) phase sequentially with 100 mL of 2% aqueous sodium hydroxide, 100 mL of water, and finally 100 mL of brine.
-
Drying and Filtration: Dry the organic phase over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Purification: Remove the benzene solvent by rotary evaporation. The crude product is then purified by vacuum distillation. Collect the fraction boiling at 97-100 °C at 7 mm Hg.
-
Characterization: The final product should be a clear liquid. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and IR spectroscopy. The expected yield is approximately 42%.[3]
Protocol 2: Hypothetical Protein Cross-Linking Experiment
This protocol outlines a general workflow for using Bicyclononadiene diepoxide to investigate protein interactions.
Materials:
-
Purified proteins of interest (Protein A and Protein B) in a suitable buffer (e.g., HEPES or Phosphate, pH 7.5-8.5). Avoid amine-containing buffers like Tris.
-
Bicyclononadiene diepoxide (BND) stock solution (e.g., 100 mM in DMSO).
-
SDS-PAGE reagents.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
Procedure:
-
Reaction Setup: In separate microcentrifuge tubes, prepare reaction mixtures containing Protein A alone, Protein B alone, and a mixture of Protein A and Protein B at a suitable molar concentration (e.g., 5-10 µM).
-
Initiation of Cross-Linking: Add BND from the stock solution to each tube to a final concentration ranging from 50 µM to 5 mM. The optimal concentration must be determined empirically. A no-cross-linker control (DMSO only) should be run for each condition.
-
Incubation: Incubate the reactions at room temperature for 1 hour. The time can be varied (e.g., 30 min to 2 hours).
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. The primary amines in Tris will react with any remaining BND.
-
Analysis: Add SDS-PAGE loading buffer to each sample, heat at 95 °C for 5 minutes, and analyze the results by SDS-PAGE.
-
Interpretation: Look for the appearance of a new, higher molecular weight band in the lane containing both Protein A and Protein B that is not present in the individual protein lanes. This band would correspond to the cross-linked A-B complex. The intensity of this band should be dependent on the concentration of BND used. Further analysis can be performed by excising the band and using mass spectrometry to identify the cross-linked peptides.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for Bicyclononadiene diepoxide is not widely available, its chemical nature as a diepoxide warrants significant caution. The related compound, dicyclopentadiene diepoxide, is listed as toxic if swallowed.[12]
-
Toxicity: Epoxides are reactive alkylating agents and should be considered potentially toxic and mutagenic. Avoid ingestion, inhalation, and skin contact.[12]
-
Irritation: It is likely to be a skin and eye irritant.[12]
-
Handling: All manipulations should be performed in a chemical fume hood using appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from acids, bases, and oxidizing agents.
Conclusion
Bicyclononadiene diepoxide is a valuable bifunctional monomer whose symmetrical reactivity and rigid core structure impart a unique and desirable set of properties to the epoxy resins derived from it. Its established role in creating robust, high-performance materials is clear. However, for the research scientist, its potential may extend far beyond polymer chemistry. As the fields of chemical biology and drug discovery continue to seek novel, three-dimensional scaffolds and highly specific molecular probes, the unique geometry and reactive handles of Bicyclononadiene diepoxide offer a compelling platform for future innovation.
References
- United States Patent US3183249A. Diepoxides of butadiene cyclopentadiene codimers.
- International Patent WO2010042939A1. Preparation of alicyclic diepoxides.
-
Unilong Industry. Bicyclononadiene diepoxide CAS 2886-89-7. [Link]
-
PubChem. Bicyclononadiene | C18H26 | CID 22166223. National Institutes of Health. [Link]
-
Fitzpatrick, S. L., et al. (2001). A mechanistic assessment of 1,3-butadiene diepoxide-induced inhibition of uterine deciduoma proliferation in pseudopregnant rats. Reproductive Toxicology, 15(3), 265-272. [Link]
-
PubChem. 1,2:5,6-Diepoxycyclooctane | C8H12O2 | CID 91447. National Institutes of Health. [Link]
-
Organic Syntheses. 2-carbethoxycyclooctanone. [Link]
-
Wang, Y., et al. (2020). Hormone-Like Effects of 4-Vinylcyclohexene Diepoxide on Follicular Development. Frontiers in Cell and Developmental Biology, 8, 587. [Link]
-
G. M. L. Blackburn, et al. (2015). Pharmaceuticals that contain polycyclic hydrocarbon scaffolds. MedChemComm, 6, 1580-1603. [Link]
-
Hoyer, P. B., & Sipes, I. G. (2007). 4-Vinylcyclohexene Diepoxide: A Model Chemical for Ovotoxicity. Toxicological Sciences, 98(1), 1-3. [Link]
-
Neophytadiene: Biological activities and drug development prospects. (2025). PubMed. [Link]
-
Organic Syntheses. Cyclopentadiene. [Link]
-
Widyaya, V. T., et al. (2013). Preparation and characterization of cycloolefin polymer based on dicyclopentadiene (DCPD) and dimethanooctahydronaphthalene (DMON). European Polymer Journal, 49(9), 2680-2688. [Link]
-
Millard, J. T., et al. (1996). 1,2,5,6-Diepoxyhexane and 1,2,7,8-diepoxyoctane cross-link duplex DNA at 5'-GNC sequences. Chemical Research in Toxicology, 9(6), 994-1000. [Link]
-
Synthesis of bicyclic epoxide 2. ResearchGate. [Link]
-
Kim, J., et al. (2004). Synthesis and Characteristics of Hyaluronic Acid Bead Crosslinked by 1,3-Butadiene diepoxide. Polymer(Korea), 28(1), 71-77. [Link]
-
Nomination Background: Dicyclopentadiene (CASRN: 77-73-6). National Toxicology Program. [Link]
-
Complete analysis of the 1H NMR spectra of bicyclo[3.2.0]hept-2-en-6-one and the 7,7-dimethyl, 7,7-dichloro and 7-endo-chloro derivatives. ResearchGate. [Link]
-
The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. National Institutes of Health. [Link]
-
Production of 1,2-Cyclohexanedicarboxylates from Diacetone Alcohol and Fumarates. ACS Publications. [Link]
-
Analysis of NMR and FT-IR spectra on the bis(substituted cyclopentadienyl)dichlorides of titanium and zirconium. PubMed. [Link]
-
Click Chemistry with Cyclopentadiene. National Institutes of Health. [Link]
-
NOVA Chemicals. Safety Data Sheet. [Link]
-
Biguanide Pharmaceutical Formulations and the Applications of Bile Acid-Based Nano Delivery in Chronic Medical Conditions. MDPI. [Link]
-
A Comprehensive Review of Cross-Linked Gels as Vehicles for Drug Delivery to Treat Central Nervous System Disorders. National Institutes of Health. [Link]
-
Scalable Synthesis of Norbornadienes via in situ Cracking of Dicyclopentadiene Using Continuous Flow Chemistry. Wiley Online Library. [Link]
-
Ch. 13 Additional Problems - Organic Chemistry. OpenStax. [Link]
-
Combining NMR and IR. YouTube. [Link]
-
NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. National Institutes of Health. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. unilongindustry.com [unilongindustry.com]
- 3. US3183249A - Diepoxides of butadiene cyclopentadiene codimers - Google Patents [patents.google.com]
- 4. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. WO2010042939A1 - Preparation of alicyclic diepoxides - Google Patents [patents.google.com]
- 7. Dicyclopentadiene diepoxide | 81-21-0 [chemicalbook.com]
- 8. 1,2,5,6-Diepoxyhexane and 1,2,7,8-diepoxyoctane cross-link duplex DNA at 5'-GNC sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 10. A mechanistic assessment of 1,3-butadiene diepoxide-induced inhibition of uterine deciduoma proliferation in pseudopregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Vinylcyclohexene Diepoxide: A Model Chemical for Ovotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
